molecular formula C15H19NO2 B130985 (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide CAS No. 196597-82-7

(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide

Cat. No.: B130985
CAS No.: 196597-82-7
M. Wt: 245.32 g/mol
InChI Key: VQMLNKJTLJWZSE-XYOKQWHBSA-N
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Description

(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide is an organic compound characterized by its unique structure, which includes an indene moiety and a propanamide group

Scientific Research Applications

Chemistry

In organic chemistry, (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Future Directions

The future directions for this compound could involve its use in proteomics research and potentially in the development of organic photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide typically involves the following steps:

    Formation of the Indene Derivative: The starting material, 2,3-dihydro-6-methoxy-1H-indene, can be synthesized through the hydrogenation of 6-methoxyindene.

    Condensation Reaction: The indene derivative is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the intermediate compound.

    Amidation: The intermediate is reacted with propanamide under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the indene ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the double bond in the indene ring or the carbonyl group in the propanamide moiety.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Mechanism of Action

The mechanism by which (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indene moiety can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[2-(2,3-Dihydro-1H-inden-1-ylidene)ethyl]propanamide: Lacks the methoxy group, which can affect its reactivity and biological activity.

    (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]acetamide: Similar structure but with an acetamide group instead of propanamide, leading to different chemical properties.

Uniqueness

(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide is unique due to the presence of both the methoxy group and the propanamide moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-15(17)16-9-8-12-5-4-11-6-7-13(18-2)10-14(11)12/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMLNKJTLJWZSE-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC=C1CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC/C=C/1\CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454727
Record name N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-82-7
Record name N-[(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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